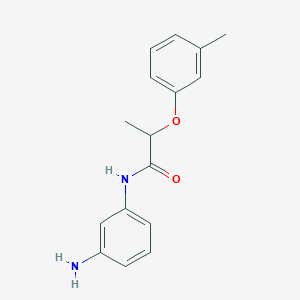

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide is an organic compound with the molecular formula C16H18N2O2 This compound is characterized by the presence of an amide group, an aminophenyl group, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3-methylphenol with 2-bromopropanoic acid to form 2-(3-methylphenoxy)propanoic acid.

Amidation Reaction: The intermediate 2-(3-methylphenoxy)propanoic acid is then reacted with 3-aminophenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity reagents and solvents, as well as precise control of temperature and reaction time, are critical factors in achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The compound can be reduced to form corresponding amines.

- Substitution : The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents

- Oxidizing Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

- Reducing Agents : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)

- Nucleophiles for Substitution : Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Chemistry

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds with specific properties.

Biology

The compound has been investigated for its potential as a biochemical probe to study enzyme interactions. It may interact with various biological targets, including:

- Monoamine Oxidase B (MAO-B) : Studies suggest that it can act as a selective inhibitor of MAO-B, which is crucial for dopamine metabolism and has implications in treating neurodegenerative diseases like Parkinson's disease.

- Type III Secretion System (T3SS) : Preliminary findings indicate that it can inhibit the T3SS in pathogenic bacteria, which is essential for bacterial virulence, thus making it a candidate for novel antimicrobial therapies.

Medicine

Research has explored the therapeutic properties of this compound, particularly its anti-inflammatory and analgesic effects. Its ability to modulate enzyme activity positions it as a potential candidate for drug development.

Industry

The compound is utilized in developing specialty chemicals and materials with specific properties tailored for industrial applications.

Case Study 1: MAO-B Inhibition

A study evaluated the compound's ability to inhibit MAO-B activity in vitro. Results demonstrated a significant increase in dopamine levels in neuronal cultures treated with this compound compared to control groups, indicating its potential utility in treating Parkinson's disease .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various Gram-negative bacteria. Results showed a marked reduction in virulence factor secretion when treated with this compound, suggesting its effectiveness as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide can be compared with other similar compounds such as:

N-(3-aminophenyl)-3-(3-methylphenoxy)propanamide: Similar structure but with a different position of the methylphenoxy group.

N-(3-aminophenyl)-3-(4-chloro-3-methylphenoxy)propanamide: Contains a chloro substituent, which can alter its chemical properties and reactivity.

Biological Activity

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide is a synthetic organic compound that has attracted attention in various fields, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- An aminophenyl group

- A 3-methylphenoxy group

- A propanamide backbone

This configuration allows for diverse chemical reactivity and biological interactions.

This compound is believed to exert its biological effects through interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Notably, it has been studied for potential anti-inflammatory and anticancer properties .

1. Anti-inflammatory Effects

Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases .

2. Anticancer Activity

Several studies have highlighted the compound's anticancer properties. For instance, molecular docking studies have shown that it interacts with proteins involved in cancer cell proliferation and survival, indicating its potential as a therapeutic agent in oncology .

3. Neuropharmacological Effects

Preliminary research has suggested that this compound may also exhibit neuroprotective properties, potentially offering benefits in neurodegenerative conditions .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory enzymes | |

| Anticancer | Interaction with cancer-related proteins | |

| Neuroprotective | Potential modulation of neuroprotective pathways |

Case Study: Anticancer Efficacy

In a study examining the anticancer effects of this compound, researchers treated various cancer cell lines with the compound. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting that the compound effectively induces apoptosis in cancer cells. The study utilized both MTT assays and flow cytometry to confirm these findings .

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds to assess differences in biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3-aminophenyl)-2-(4-chlorophenoxy)propanamide | C17H20ClN2O2 | Contains a chlorine substituent enhancing bioactivity |

| N-(4-aminophenyl)-2-(5-methylphenoxy)propanamide | C18H22N2O2 | Different aromatic substituents affecting reactivity |

| N-(3-aminobenzyl)-4-(4-fluorophenoxy)butanamide | C18H22FN3O | Fluorine substitution may alter pharmacokinetics |

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-5-3-8-15(9-11)20-12(2)16(19)18-14-7-4-6-13(17)10-14/h3-10,12H,17H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMPAKPVOIHHMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.